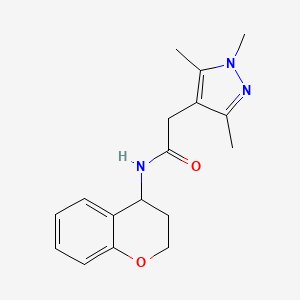
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act through various signaling pathways. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the levels of oxidative stress markers such as MDA and increases the levels of antioxidant enzymes such as SOD and CAT. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and its chemical structure is well-characterized. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown neuroprotective effects and can improve cognitive function, making it a potential candidate for further research in this area. Another area of interest is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a potential anticancer agent. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown promising results in various cancer cell lines and animal models, and further research is needed to determine its efficacy and toxicity in humans. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other drugs.
Synthesemethoden
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and 4-aminoantipyrine followed by acetylation with acetic anhydride. The final product is obtained after purification and characterization through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Research studies have shown that N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-14(12(2)20(3)19-11)10-17(21)18-15-8-9-22-16-7-5-4-6-13(15)16/h4-7,15H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFCOHBOLIOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
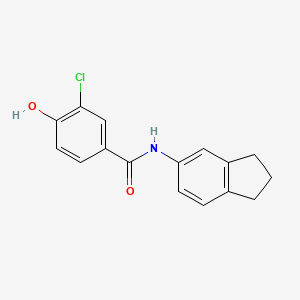
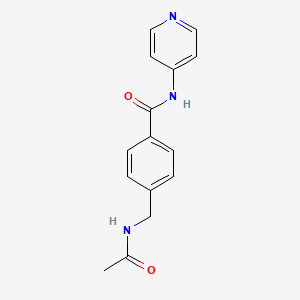

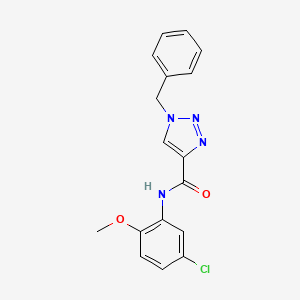
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
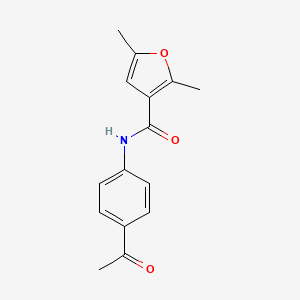

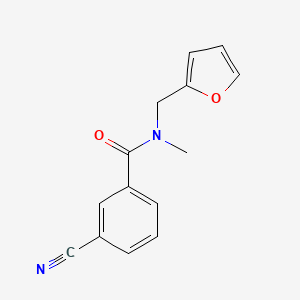
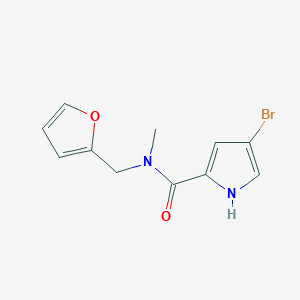

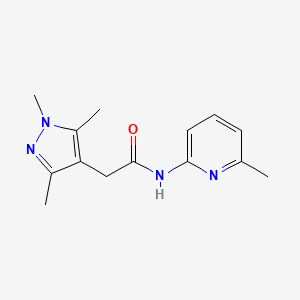
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)